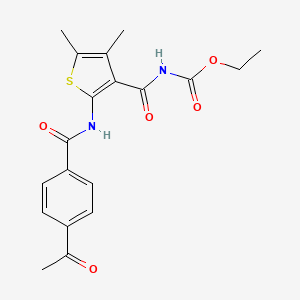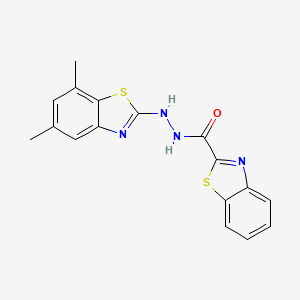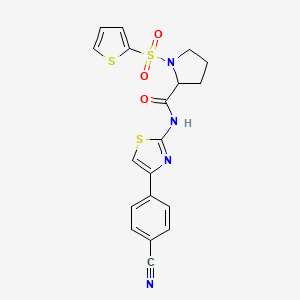![molecular formula C21H24N4O2 B2859556 2-Indol-1-yl-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone CAS No. 2310121-50-5](/img/structure/B2859556.png)
2-Indol-1-yl-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Indol-1-yl-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as INDI-1 and is used as a fluorescent calcium indicator.
Mécanisme D'action
INDI-1 works by binding to calcium ions and undergoing a conformational change that results in an increase in fluorescence. The fluorescence intensity is directly proportional to the concentration of calcium ions present in the cell. This allows researchers to monitor changes in calcium levels over time and observe how different stimuli affect calcium signaling.
Biochemical and Physiological Effects:
INDI-1 has been shown to have minimal effects on cellular function and viability. It has been used in a variety of cell types, including neurons, muscle cells, and immune cells, with no adverse effects reported. This makes it a safe and reliable tool for studying calcium signaling in a wide range of biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of INDI-1 is its high sensitivity and specificity for calcium ions. It has a low background signal, which allows for accurate measurements of changes in calcium levels. Additionally, it has a relatively long emission wavelength, which makes it compatible with a variety of imaging systems.
One limitation of INDI-1 is its relatively short half-life, which limits its usefulness for long-term experiments. Additionally, it can be difficult to load into some cell types, which may limit its applicability in certain systems.
Orientations Futures
There are several potential future directions for the use of INDI-1 in scientific research. One area of interest is the development of new calcium indicators with improved properties, such as longer half-lives or increased specificity for different calcium channels.
Another potential application is the use of INDI-1 in combination with other imaging techniques, such as optogenetics or super-resolution microscopy, to gain a more detailed understanding of calcium signaling in cells.
Overall, INDI-1 is a valuable tool for studying calcium signaling in a wide range of biological systems. Its high sensitivity and specificity make it a reliable indicator of intracellular calcium levels, and its safety and compatibility with a variety of cell types make it a versatile tool for scientific research.
Méthodes De Synthèse
The synthesis of INDI-1 involves the reaction of 2-indolecarboxaldehyde with 6-methyl-3-pyridazine methanol to form the intermediate compound. This intermediate compound is then reacted with piperidine to form the final product, INDI-1.
Applications De Recherche Scientifique
INDI-1 has been widely used in scientific research as a calcium indicator. Calcium is an important signaling molecule in cells and plays a crucial role in many physiological processes, including muscle contraction, neurotransmitter release, and gene expression. INDI-1 is a fluorescent dye that can be used to measure changes in intracellular calcium levels in real-time. This makes it a valuable tool for studying the role of calcium in various cellular processes.
Propriétés
IUPAC Name |
2-indol-1-yl-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-16-6-7-20(23-22-16)27-15-17-8-11-24(12-9-17)21(26)14-25-13-10-18-4-2-3-5-19(18)25/h2-7,10,13,17H,8-9,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRJCRKUKYCRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2859475.png)


![6-Acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2859478.png)
![8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2859479.png)
![6-[5-(2-Bromophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2859480.png)


![2-(2-Ethoxyethyl)-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2859485.png)

![N-(4-bromophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2859489.png)
![3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2859491.png)

![N-cyclopentyl-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2859495.png)